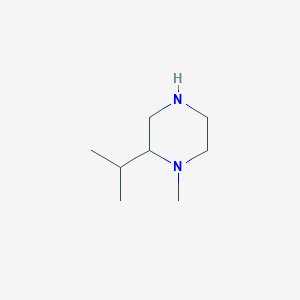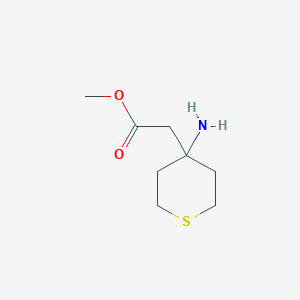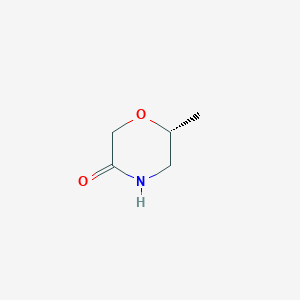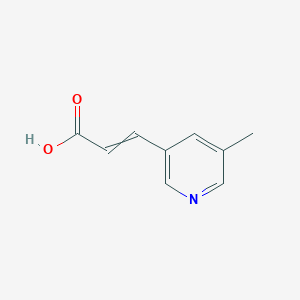![molecular formula C13H18ClNO2 B1422915 2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide CAS No. 1306606-10-9](/img/structure/B1422915.png)
2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide
Overview
Description
2-Chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide (2-CNMPA) is a synthetic compound that has recently emerged as an important tool in the laboratory. It is a versatile and multifunctional molecule that has been used in a variety of scientific research applications, including the synthesis of new compounds, the study of biochemical and physiological effects, and the development of new drugs.
Scientific Research Applications
Biological Effects of Acetamide Derivatives
Research has explored the biological effects of acetamide and its derivatives, noting their commercial importance and the biological consequences of exposure. This study adds considerably to our understanding of the toxicological profiles of acetamides, which might be relevant when considering the applications of specific acetamide derivatives in scientific research (Kennedy, 2001).
Environmental Persistence and Toxicity of Parabens
A review on parabens, which are esters of para-hydroxybenzoic acid and can include alkyl groups similar to the one in the query chemical, discusses their occurrence, fate, and behavior in aquatic environments. While not directly related, the environmental behavior of structurally similar compounds might offer insights into the environmental impact and analytical detection methods relevant for research applications of the queried chemical (Haman et al., 2015).
Degradation of Acetaminophen by Advanced Oxidation Processes
This study focuses on the degradation of acetaminophen, a compound that, like the query chemical, contains an acetamide group. It highlights advanced oxidation processes (AOPs) for treating water contaminated with acetaminophen, generating kinetics, mechanisms, and by-products. Insights from this research could inform on degradation pathways and environmental remediation techniques applicable to related chemicals (Qutob et al., 2022).
Sorption of Phenoxy Herbicides to Soil and Minerals
The sorption behavior of 2,4-dichlorophenoxyacetic acid and other phenoxy herbicides in various soils and minerals has been reviewed. Understanding the sorption mechanisms and factors influencing the behavior of similar organic compounds in the environment can be crucial for research involving the application of new chemicals in agriculture or pollutant remediation (Werner et al., 2012).
properties
IUPAC Name |
2-chloro-N-[[2-(propan-2-yloxymethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-10(2)17-9-12-6-4-3-5-11(12)8-15-13(16)7-14/h3-6,10H,7-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCSFKMWQISPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=CC=C1CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



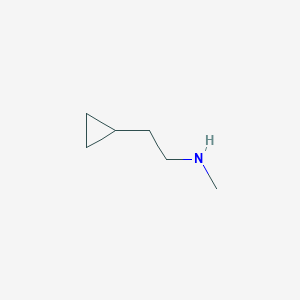
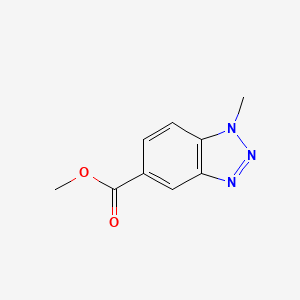
![[3-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1422835.png)
![Methyl 6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B1422837.png)
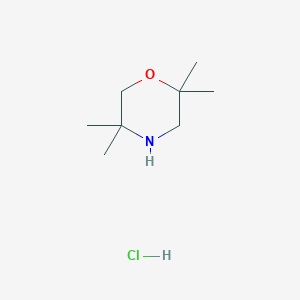
![[2-(Difluoromethoxy)-4-methoxyphenyl]methanol](/img/structure/B1422839.png)


